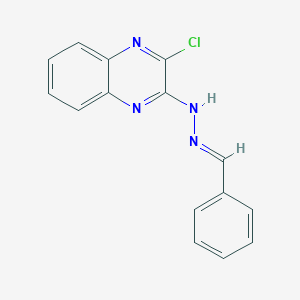
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, also known as CQ, is a chemical compound that has gained significant attention in scientific research. It is a derivative of quinoxaline, which is a heterocyclic compound containing nitrogen and carbon atoms. CQ has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, malaria, and Alzheimer's disease. In
Mécanisme D'action
The mechanism of action of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone varies depending on the application. In cancer cells, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, which leads to the accumulation of damaged proteins and organelles and ultimately induces cell death. In malaria parasites, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting the heme detoxification pathway, leading to the accumulation of toxic heme and ultimately killing the parasite. In Alzheimer's disease, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting the aggregation of beta-amyloid, which is a protein that is associated with the disease.
Biochemical and Physiological Effects:
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. In cancer cells, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone induces cell death by inhibiting autophagy. In malaria parasites, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone kills the parasite by inhibiting the heme detoxification pathway. In Alzheimer's disease, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone inhibits the aggregation of beta-amyloid, which is a protein that is associated with the disease. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has also been shown to have anti-inflammatory effects and to be a potent antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in lab experiments is that it is relatively easy to synthesize and has a high yield. In addition, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been extensively studied and its mechanism of action is well understood. However, one limitation of using Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone. One area of research is the development of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone analogs that have improved potency and selectivity. Another area of research is the study of the potential use of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in combination with other drugs for the treatment of cancer, malaria, and Alzheimer's disease. Finally, the study of the potential use of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone in other diseases and applications, such as infectious diseases and neurodegenerative diseases, is an area of active research.
Conclusion:
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, or Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, is a chemical compound that has gained significant attention in scientific research. It has potential as a therapeutic agent for a variety of diseases, including cancer, malaria, and Alzheimer's disease. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, inhibiting the heme detoxification pathway, and inhibiting the aggregation of beta-amyloid. There are many potential future directions for the study of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone, including the development of analogs with improved potency and selectivity and the study of its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone involves the reaction of 2-chloroquinoxaline with benzaldehyde hydrazone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone. The yield of the synthesis is typically around 70%.
Applications De Recherche Scientifique
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer. Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone works by inhibiting autophagy, which is a process that allows cells to recycle damaged or unwanted components. By inhibiting autophagy, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone induces cell death in cancer cells.
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has also been studied as a potential treatment for malaria. It works by inhibiting the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and ultimately killing the parasite. In addition, Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone has been shown to have potential as a therapeutic agent for Alzheimer's disease. It works by inhibiting the aggregation of beta-amyloid, which is a protein that is associated with Alzheimer's disease.
Propriétés
Nom du produit |
Benzaldehyde (3-chloro-2-quinoxalinyl)hydrazone |
|---|---|
Formule moléculaire |
C15H11ClN4 |
Poids moléculaire |
282.73 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-3-chloroquinoxalin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-14-15(19-13-9-5-4-8-12(13)18-14)20-17-10-11-6-2-1-3-7-11/h1-10H,(H,19,20)/b17-10+ |
Clé InChI |
KOJDYXJTBAGOFE-LICLKQGHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2Cl |
SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)


![1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B270255.png)
![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)

![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)
![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)



![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)